molecular formula C19H28O3 B13857174 11-Oxo Androsterone-d4

11-Oxo Androsterone-d4

Cat. No.: B13857174
M. Wt: 308.4 g/mol
InChI Key: IUNYGQONJQTULL-AMIABXDKSA-N
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Description

11-Oxo Androsterone-d4 is a synthetic steroid compound with the molecular formula C19H24D4O3 and a molecular weight of 308.45 g/mol . It is a deuterated form of 11-Oxo Androsterone, where four hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo Androsterone-d4 typically involves the deuteration of 11-Oxo Androsterone. Deuteration is achieved by replacing hydrogen atoms with deuterium through chemical reactions involving deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

11-Oxo Androsterone-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may yield less oxidized steroids.

Scientific Research Applications

11-Oxo Androsterone-d4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Oxo Androsterone-d4 involves its interaction with steroid receptors and enzymes. It acts as a precursor to other steroid hormones and can be metabolized into active forms that exert biological effects. The molecular targets include androgen receptors and enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Oxo Androsterone-d4 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and traceability in mass spectrometry analyses.

Properties

Molecular Formula

C19H28O3

Molecular Weight

308.4 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1/i7D2,9D2

InChI Key

IUNYGQONJQTULL-AMIABXDKSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O

Origin of Product

United States

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